7-Octen-1-ol, 7-methyl-3-methylene-

Description

Structural Context and Nomenclature in Scientific Literature

A clear understanding of a compound's structure and its various names is fundamental to scientific communication. This section details the standardized naming conventions and basic structural properties of 7-Octen-1-ol, 7-methyl-3-methylene-.

IUPAC and Common Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 6-Octen-1-ol, 7-methyl-3-methylene- . nist.govnist.gov However, it is also widely known by several synonyms in scientific literature. These include γ-Isogeraniol and 7-Methyl-3-methylene-6-octen-1-ol . nist.govnist.gov The use of these different names can sometimes depend on the context of the research or the historical naming conventions of a particular field.

| Name Type | Name |

| IUPAC Name | 6-Octen-1-ol, 7-methyl-3-methylene- |

| Synonym | γ-Isogeraniol |

| Synonym | 7-Methyl-3-methylene-6-octen-1-ol |

| CAS Registry Number | 13066-51-8 |

Molecular Formula and Basic Structural Features

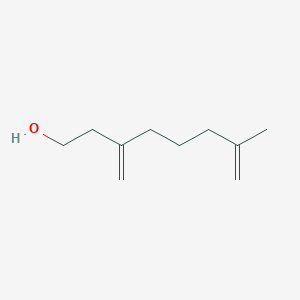

The molecular formula for 7-Octen-1-ol, 7-methyl-3-methylene- is C10H18O . nist.govnist.gov This formula indicates that it is a monoterpenoid, a class of organic compounds composed of two isoprene (B109036) units. Its structure is characterized by an eight-carbon chain with a double bond between the sixth and seventh carbons. A methyl group is attached to the seventh carbon, and a methylene (B1212753) group is attached to the third carbon. Finally, a primary alcohol group (-OH) is located at the first carbon position.

| Property | Value |

| Molecular Formula | C10H18O |

| Molecular Weight | 154.25 g/mol |

| Key Features | Eight-carbon chain, one C=C double bond, one methylene group, one primary alcohol group |

Research Significance and Interdisciplinary Relevance

The unique chemical properties of 7-Octen-1-ol, 7-methyl-3-methylene- have led to its study in a variety of scientific disciplines. Its roles range from a key component in ecological interactions to a useful building block in complex chemical syntheses.

Importance in Chemical Ecology and Natural Product Chemistry

In the realm of chemical ecology, this compound is significant as a natural product. For instance, its propanoate ester, 7-methyl-3-methylene-7-octenyl propionate (B1217596), has been identified as a potent attractant for the male San Jose scale insect, a major pest in fruit cultivation. google.com This discovery has implications for the development of environmentally benign pest management strategies. The compound itself, cis-isogeraniol, is considered a plant metabolite and a pheromone. chemicalbook.com

Relevance in Organic Synthesis and Reaction Mechanism Studies

Organic chemists have explored various methods for the synthesis of 7-Octen-1-ol, 7-methyl-3-methylene- and its derivatives. One patented method describes its production from 3-methyl-3-buten-1-ol (B123568). google.com Furthermore, it serves as a precursor in the synthesis of other important compounds, such as 7-methyl-3-methylene-7-octenal and its corresponding carboxylate esters, which also have applications as pheromones. google.com The study of its synthesis and reactions provides valuable insights into reaction mechanisms and the development of new synthetic methodologies.

Structure

3D Structure

Properties

CAS No. |

73945-79-6 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

7-methyl-3-methylideneoct-7-en-1-ol |

InChI |

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h11H,1,3-8H2,2H3 |

InChI Key |

KNBNDCBHTQFHMF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CCCC(=C)CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Octen 1 Ol, 7 Methyl 3 Methylene

Alkylation Strategies for Unsaturated Alcohols

A key approach to synthesizing 7-Octen-1-ol, 7-methyl-3-methylene- involves the alkylation of unsaturated alcohols. This strategy leverages the reactivity of organometallic reagents to form new carbon-carbon bonds.

Dianion Alkylation of Precursors

One of the most effective methods for synthesizing 3-methylene-1-alkanols, including the target compound, is through the alkylation of the dianion of a suitable precursor, such as 3-methyl-3-buten-1-ol (B123568). organic-chemistry.orgjustia.com This method is noted for its efficiency and provides a general route to a class of compounds that are valuable as synthetic intermediates and for the synthesis of various natural products. organic-chemistry.org

The general scheme for this synthesis involves the metalation of 3-methyl-3-buten-1-ol to form a dianion, which is then treated with an alkyl halide. organic-chemistry.org This approach has been successfully used to prepare the sex pheromone of the San Jose scale. organic-chemistry.org

The formation of the dianion is typically achieved by reacting the precursor, 3-methyl-3-buten-1-ol, with an alkyllithium reagent, such as n-butyllithium (n-BuLi), in an aprotic solvent. google.com The reaction is conducted under an inert gas atmosphere at low temperatures, ranging from -80°C to 0°C. google.com Ether is often an optimal solvent choice for both the metalation and subsequent alkylation steps. organic-chemistry.org

The presence of an alkyl amine, most notably N,N,N',N'-tetramethylethylenediamine (TMEDA), plays a crucial role in this reaction. google.comwpmucdn.com TMEDA is known to be an outstanding ligand for the lithium ion (Li+), and its presence can dramatically accelerate organolithium reaction rates, leading to improved product yields and altered product distributions. wpmucdn.com In the context of dianion alkylation, TMEDA facilitates the metalation process. organic-chemistry.org The use of TMEDA in conjunction with n-BuLi is a general and effective route for this synthetic strategy. organic-chemistry.org

Grignard Addition Reactions in Related Synthetic Pathways

Grignard reagents also feature in synthetic routes that can lead to 7-Octen-1-ol, 7-methyl-3-methylene- or its derivatives. These organomagnesium compounds are powerful nucleophiles capable of forming carbon-carbon bonds.

A patented method describes the synthesis of a related halide, 7-methyl-3-methylene-7-octenyl chloride, through the coupling of a Grignard reagent with a halogenated butene. google.com Specifically, 3-methyl-3-butenylmagnesium bromide is reacted with 2-bromomethyl-4-chloro-1-butene. google.com This reaction is typically catalyzed by a copper(I) salt, such as copper(I) iodide, in a solvent like tetrahydrofuran. google.com The resulting 7-methyl-3-methylene-7-octenyl halide is a key intermediate that can be further transformed. google.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| 3-methyl-3-butenylmagnesium bromide | 2-bromomethyl-4-chloro-1-butene | Copper(I) iodide | Tetrahydrofuran | 7-methyl-3-methylene-7-octenyl chloride |

Functional Group Transformations and Derivatization

Once the core carbon skeleton of 7-Octen-1-ol, 7-methyl-3-methylene- is established, further functional group transformations can be carried out. For instance, the primary alcohol group can be converted into other functional groups.

A common derivatization is the conversion of the alcohol to its corresponding propionate (B1217596) ester, 7-methyl-3-methylene-7-octen-1-yl propanoate. google.com This is achieved by acylating the alcohol with propionic acid or a reactive derivative thereof, such as propionic anhydride (B1165640) or propionyl chloride, in an aprotic solvent. google.com This ester has been identified as a strong stimulant for the male San Jose scale, highlighting its potential application in plant protection. google.com

Acylation Reactions to Form Esters (e.g., Propanoate)

The esterification of 7-Octen-1-ol, 7-methyl-3-methylene- is a key step in the synthesis of certain pheromones. The propanoate ester, in particular, has been a target of several synthetic campaigns.

Use of Propionic Acid, Halides, or Anhydrides

The synthesis of 7-methyl-3-methylene-7-octen-1-yl propanoate can be achieved by acylating the parent alcohol with propionic acid or its more reactive derivatives. google.com The use of propionic anhydride and propionyl chloride are common strategies. google.com For instance, the reaction of 7-methyl-3-methylene-7-octen-1-ol with propionic anhydride has been reported to yield the desired propanoate ester. google.com

Alternatively, a two-step approach involves the initial conversion of the alcohol to a halide, which is then reacted with a propionate salt. A patent describes the reaction of 7-methyl-3-methylene-7-octenyl bromide with sodium propionate to afford the propanoate ester. google.com This method provides an alternative route to the final product, leveraging the reactivity of the corresponding halide.

Reaction Conditions and Solvent Effects

The conditions for the acylation reaction are crucial for achieving high yields. When using propionic anhydride, the reaction with 7-methyl-3-methylene-7-octen-1-ol can be carried out by heating the mixture, for example, at 120°C for 4 hours. google.com The acylation is typically performed in an aprotic solvent, with examples including ether and tetrahydrofuran. google.com

In the case of the reaction involving the halide, a solvent such as N,N-dimethylacetamide is employed, and the reaction mixture is heated to facilitate the nucleophilic substitution. google.com The choice of an aprotic solvent is critical to prevent unwanted side reactions and to facilitate the desired esterification. google.com

Table 1: Synthesis of 7-methyl-3-methylene-7-octen-1-yl propanoate

| Starting Material | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| 7-methyl-3-methylene-7-octen-1-ol | Propionic anhydride | None (neat) | 120°C, 4 hours | 7-methyl-3-methylene-7-octen-1-yl propanoate |

| 7-methyl-3-methylene-7-octenyl bromide | Sodium propionate | N,N-dimethylacetamide | 92°C, 2.5 hours | 7-methyl-3-methylene-7-octen-1-yl propanoate |

| 7-methyl-3-methylene-7-octenyl chloride | Sodium propionate | N,N-dimethylformamide | 80-110°C, 8 hours | 7-methyl-3-methylene-7-octen-1-yl propanoate |

Halogenation of Hydroxyl Groups

The conversion of the hydroxyl group of 7-Octen-1-ol, 7-methyl-3-methylene- into a halogen is a key transformation that opens up pathways for further functionalization, particularly for the synthesis of its propanoate ester. Patents reveal that the 7-methyl-3-methylene-7-octenyl halide is a crucial intermediate. google.com The halogenation can be accomplished using various known methods for converting alcohols to halides. google.com

Furthermore, the synthesis of the halide can also be achieved through a coupling reaction, providing an alternative to the direct halogenation of the alcohol. google.com This halide intermediate is then typically used in a subsequent step to form the final product, such as the propionate ester, through a nucleophilic substitution reaction. google.com Halogen exchange reactions can also be employed to synthesize different halides, for example, preparing the iodide from the bromide. google.com

Oxidation Pathways of Related Analogs (e.g., to Ketones and Carboxylic Acids)

The oxidation of allylic alcohols, which are structural analogs of 7-Octen-1-ol, 7-methyl-3-methylene-, is a fundamental transformation in organic synthesis. These reactions can yield either α,β-unsaturated ketones or carboxylic acids, depending on the reagents and conditions employed.

A common method for the selective oxidation of allylic alcohols to ketones involves the use of manganese dioxide (MnO2). This reagent is particularly effective for oxidizing allylic and benzylic alcohols without affecting other types of alcohols. The oxidation of cyclohex-2-en-1-ol to cyclohex-2-en-1-one serves as a classic example of this transformation.

For the oxidation of allylic alcohols to carboxylic acids, a two-step, one-pot procedure has been developed. This involves an initial oxidation to the aldehyde, which is then further oxidized to the carboxylic acid. One such method merges a copper-catalyzed aerobic oxidation with a subsequent chlorite (B76162) oxidation to achieve the conversion of allylic alcohols to their corresponding carboxylic acids.

Reduction Pathways of Related Analogs (e.g., to Alcohols)

The reduction of α,β-unsaturated carbonyl compounds, which are analogs of potential oxidation products of 7-Octen-1-ol, 7-methyl-3-methylene-, can lead back to allylic alcohols or saturated alcohols.

The reduction of α,β-unsaturated ketones can be achieved with high chemoselectivity. For instance, metal-free methods using water as a hydrogen source have been developed for the reduction of the carbon-carbon double bond in α,β-unsaturated carbonyl compounds, yielding the corresponding saturated ketones. Biocatalytic methods, employing enzymes such as perakine (B201161) reductase, have been shown to reduce α,β-unsaturated ketones to α-chiral allylic alcohols with excellent enantioselectivity.

Similarly, α,β-unsaturated carboxylic acids can be reduced to allylic alcohols. Biocatalytic systems, for example, using carboxylic acid reductase (CAR), have been developed to perform this transformation. These enzymatic systems can be highly selective for the reduction of the carboxylic acid group, leaving the double bond intact.

Multistage Synthesis Approaches

The strategic importance of 7-Octen-1-ol, 7-methyl-3-methylene- is highlighted by its role as a key intermediate in the multistage synthesis of complex molecules, particularly insect pheromones.

A notable example is the synthesis of 7-methyl-3-methylene-7-octen-1-yl propanoate, a component of the San Jose scale pheromone. google.compherobase.com One patented multistage synthesis starts from the readily available 3-methyl-3-buten-1-ol. google.com This process involves the formation of a dianion from 3-methyl-3-buten-1-ol, which then reacts with a suitable electrophile to construct the carbon skeleton of 7-methyl-3-methylene-7-octen-1-ol. This intermediate alcohol is then acylated in the final step to produce the target propanoate. google.com

Another synthetic strategy involves the initial preparation of a 7-methyl-3-methylene-7-octenyl halide. google.com This halide is synthesized via a coupling reaction of two smaller building blocks. The subsequent reaction of this halide with a propionate salt yields the final pheromone component. google.com These multistage approaches demonstrate the utility of 7-Octen-1-ol, 7-methyl-3-methylene- and its derivatives as pivotal intermediates in the construction of more complex and biologically active molecules.

Strategies from Specific Starting Materials (e.g., 4-chlorobutyryl chloride for analogs)

The synthesis of analogs of 7-Octen-1-ol, 7-methyl-3-methylene- can be approached through the strategic use of versatile starting materials like 4-chlorobutyryl chloride. This acyl chloride provides a four-carbon backbone that can be elaborated into various unsaturated alcohol structures. Industrial production methods for 4-chlorobutyryl chloride often involve the reaction of γ-butyrolactone with reagents like thionyl chloride or phosgene (B1210022), with yields reportedly reaching up to 87% and 95% respectively. guidechem.comgoogle.com While the use of phosgene offers higher yields and utilizes a cheaper raw material, its high toxicity necessitates stringent handling protocols. guidechem.com Another approach involves the reaction of γ-butyrolactone with bis(trichloromethyl) carbonate, which is presented as a safer alternative to phosgene. guidechem.comgoogle.com

Once obtained, 4-chlorobutyryl chloride can be subjected to a variety of reactions to build the desired carbon skeleton. For instance, it can be used in Friedel-Crafts acylation reactions or in coupling reactions with organometallic reagents. A general, albeit not directly for a 7-Octen-1-ol analog, example of its utility is its use in the synthesis of various pharmaceuticals and agrochemicals, highlighting its role as a versatile building block. guidechem.comgoogle.compatsnap.com The synthesis of unsaturated alcohol analogs would typically involve the conversion of the acyl chloride to a ketone, followed by the introduction of the remaining carbon atoms via a Grignard or similar reaction, and subsequent modification to introduce the double bonds at the desired positions.

Claisen Rearrangement Applications in the Synthesis of γ,δ-Unsaturated Ketones

The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, is a key strategy for the synthesis of γ,δ-unsaturated carbonyl compounds, which are valuable precursors to molecules like 7-Octen-1-ol, 7-methyl-3-methylene-. wikipedia.orgorganic-chemistry.org This acs.orgacs.org-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl is driven by the formation of a thermodynamically stable carbonyl group. wikipedia.org The reaction's utility is further enhanced by several variations, including the Johnson-Claisen and Eschenmoser-Claisen rearrangements, which allow for the synthesis of γ,δ-unsaturated esters and amides, respectively. wikipedia.org

A relevant example of this strategy is the synthesis of ipsdienone, a terpene, which utilizes a Claisen rearrangement with mesityl oxide dimethyl ketal. researchgate.net In the context of synthesizing the specific framework of 7-Octen-1-ol, 7-methyl-3-methylene-, a Claisen rearrangement could be envisioned starting from a suitable allylic alcohol. For instance, the reaction of an allylic alcohol with an orthoester, known as the Johnson-Claisen rearrangement, yields a γ,δ-unsaturated ester. wikipedia.orgmasterorganicchemistry.com This ester can then be reduced to the corresponding alcohol. A patent for the synthesis of the propanoate of the target compound mentions a thermal rearrangement of an allyl vinyl ether intermediate, which is a Claisen rearrangement. google.com Specifically, 2-Methyl-2-propen-1-ol is reacted with the ethyl ether of orthoacetic acid to produce ethyl (4-methyl-4-pentenoate). google.com This γ,δ-unsaturated ester is a key intermediate that can be further elaborated to the target molecule.

The stereoselectivity of the Claisen rearrangement is a significant advantage, often proceeding through a chair-like transition state to afford products with high optical purity. organic-chemistry.orguchicago.edu This is particularly important in the synthesis of biologically active molecules like pheromones, where stereochemistry is crucial for activity. The reaction's application in the synthesis of natural products, including terpenes and insecticides, underscores its importance in constructing complex molecular architectures with precision. numberanalytics.com

Industrial Scale-Up Considerations and Cost Efficiency

The transition from laboratory-scale synthesis to industrial production of 7-Octen-1-ol, 7-methyl-3-methylene- necessitates careful consideration of cost-efficiency and scalability. The choice of synthetic route and reagents plays a pivotal role in the economic viability of the process.

One of the key industrial methods for synthesizing related structures involves the use of Grignard reagents. libretexts.orgmasterorganicchemistry.com The Grignard reagents market is substantial, with a predicted growth to USD 5.07 billion in 2025. marketsandmarkets.com This indicates a robust supply chain for the necessary organometallic precursors. However, the scale-up of Grignard reactions presents challenges, including the need for advanced technical capabilities for safe containment and quenching, which can elevate operational costs. marketsandmarkets.com Recent developments in flow chemistry, using metal plate reactors, offer a more scalable and economical approach for Grignard reactions in terpene alcohol synthesis, with reported high product yields and reproducibility.

Mechanistic Insights into Chemical Reactivity of 7 Octen 1 Ol, 7 Methyl 3 Methylene and Analogs

Nucleophilic Substitution Reactions

The presence of a hydroxyl group on an allylic carbon atom makes 7-Octen-1-ol, 7-methyl-3-methylene- a candidate for nucleophilic substitution reactions. These reactions typically proceed via mechanisms that can accommodate the formation of a stabilized carbocation intermediate. libretexts.orgthieme-connect.com

Direct nucleophilic substitution of allylic alcohols is an environmentally favorable process as it generates water as the primary byproduct. thieme-connect.com The reaction is often facilitated by Brønsted or Lewis acids, which protonate the hydroxyl group, converting it into a good leaving group (H₂O). libretexts.orgthieme-connect.com This leads to the formation of an allylic carbocation. For 7-Octen-1-ol, 7-methyl-3-methylene-, the resulting carbocation would be stabilized by resonance, with the positive charge delocalized across the C1 and C3 positions. A nucleophile can then attack at either of these positions, potentially leading to a mixture of isomeric products. inflibnet.ac.in

Alternatively, transition metal catalysts can be employed to activate the allylic alcohol for nucleophilic attack. researchgate.net Complexes of metals like iridium and palladium can form π-allyl intermediates, which then react with nucleophiles. libretexts.org In some cases, particularly with sterically hindered substrates or specific nucleophiles, an S_N2' mechanism may occur, where the nucleophile attacks the γ-carbon of the allylic system. inflibnet.ac.in

Table 1: Potential Nucleophilic Substitution Reactions of 7-Octen-1-ol, 7-methyl-3-methylene-

| Reaction Type | Catalyst/Reagent | Nucleophile (Nu⁻) | Potential Products |

| Acid-Catalyzed S_N1 | H⁺ (Brønsted Acid) | Cl⁻, Br⁻, I⁻ | 1-Halo-7-methyl-3-methylene-7-octene and 3-Halo-7-methyl-3-methylene-7-octene |

| Lewis Acid-Catalyzed S_N1 | Lewis Acids (e.g., AgOTf, Zn(OTf)₂) | Amines, 1,3-dicarbonyls | Corresponding allylic amines or C-alkylated products thieme-connect.com |

| Transition Metal-Catalyzed | [Ir(COD)Cl]₂, [Pd(C₃H₅)Cl]₂ | Amines, Carboxylates | Branched and linear allylic amines or esters libretexts.org |

Oxidative Transformations and Resulting Products

The allylic alcohol and the two olefinic moieties in 7-Octen-1-ol, 7-methyl-3-methylene- are susceptible to oxidation. The products of these reactions depend on the oxidant and reaction conditions.

The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid. Copper-catalyzed aerobic oxidation is a method to produce the corresponding aldehyde. rsc.org A subsequent in-situ oxidation with sodium chlorite (B76162) can then yield the carboxylic acid. rsc.org

The allylic C-H bonds, particularly those adjacent to the double bonds, are also targets for oxidation. Palladium-catalyzed oxidation of terminal alkenes can introduce an ester group at the allylic position. nih.gov Another approach involves using a copper-aluminum mixed oxide with a peroxide oxidant, which can lead to the formation of allylic esters or, in the presence of an amino acid like L-proline, allylic alcohols and ketones. organic-chemistry.orgacs.org Epoxidation of the double bonds is another potential oxidative pathway, which can be achieved using peroxy acids.

Table 2: Potential Oxidative Transformations of 7-Octen-1-ol, 7-methyl-3-methylene-

| Reaction Type | Reagent(s) | Functional Group Targeted | Potential Product(s) |

| Alcohol Oxidation | Cu catalyst, O₂ | Primary Alcohol | 7-methyl-3-methylene-7-octenal |

| Alcohol Oxidation | Cu catalyst, O₂, NaClO₂ | Primary Alcohol | 7-methyl-3-methylene-7-octenoic acid rsc.org |

| Allylic Oxidation | Pd(OAc)₂, oxidant | Allylic C-H | Allylic esters |

| Epoxidation | m-CPBA or other peroxy acids | C=C double bonds | Epoxides at the 3-methylene and/or 7-ene position |

Reductive Pathways and Their Products

The reduction of 7-Octen-1-ol, 7-methyl-3-methylene- would primarily involve the saturation of the carbon-carbon double bonds. The primary alcohol group is generally resistant to reduction under typical catalytic hydrogenation conditions.

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas would be expected to reduce both the terminal methylene (B1212753) and the internal double bond to yield 3,7-dimethyloctan-1-ol. The reduction is expected to proceed in a stepwise manner, and it may be possible to achieve selective reduction of the more accessible terminal double bond under carefully controlled conditions.

Another potential reductive pathway is deoxygenation, which would remove the hydroxyl group. This can be a challenging transformation, but methods for the selective deoxygenation of allylic alcohols have been developed. nih.gov Hydrogen transfer reduction is another possibility, where an alcohol like isopropanol (B130326) is used as the hydrogen source in the presence of a suitable catalyst. conicet.gov.ar

Table 3: Potential Reductive Pathways for 7-Octen-1-ol, 7-methyl-3-methylene-

| Reaction Type | Reagent(s) | Functional Group Targeted | Potential Product(s) |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | C=C double bonds | 3,7-Dimethyloctan-1-ol |

| Selective Hydrogenation | Controlled conditions | Terminal C=C double bond | 7-methyl-3-methyl-7-octen-1-ol |

| Deoxygenation | Specialized reagents | Hydroxyl group | 7-methyl-3-methylene-7-octene |

Stereoselective Synthesis Considerations and Isomer Purity

The synthesis of specific stereoisomers of 7-Octen-1-ol, 7-methyl-3-methylene- presents a significant synthetic challenge due to the presence of a chiral center at the C3 position in the reduced form and the potential for E/Z isomerism at the C7-C8 double bond. Achieving high isomer purity requires the use of stereoselective synthetic methods.

Several strategies have been developed for the enantioselective synthesis of chiral allylic alcohols. researchgate.netnih.govacs.orgpnas.org These include:

Catalytic Asymmetric Addition: The addition of vinyl organometallic reagents to aldehydes or ketones in the presence of a chiral catalyst can produce enantiomerically enriched allylic alcohols. organic-chemistry.org

Asymmetric Rearrangements: The researchgate.netnih.gov-Meisenheimer rearrangement of allylic N-oxides, catalyzed by a chiral complex, can yield tertiary allylic alcohols with high enantioselectivity. nih.gov

Substrate-Controlled Reactions: The inherent chirality in a substrate can direct the stereochemical outcome of a reaction. For instance, the Hoppe-Matteson-Aggarwal rearrangement of chiral carbamates can produce allylic alcohols with high diastereoselectivity. researchgate.net

Organocatalysis: Chiral organic molecules can catalyze the enantioselective formation of allylic alcohols from α,β-unsaturated aldehydes or ketones. pnas.org

The choice of synthetic route will depend on the desired stereoisomer and the availability of starting materials. The purity of the resulting isomers would need to be determined using analytical techniques such as chiral chromatography or NMR spectroscopy with chiral solvating agents.

Table 4: Approaches for Stereoselective Synthesis of 7-Octen-1-ol, 7-methyl-3-methylene- Analogs

| Synthetic Strategy | Key Features | Potential for Isomer Control |

| Catalytic Asymmetric Vinylation | Enantioselective addition to a carbonyl precursor. organic-chemistry.org | High enantiomeric excess (ee) of one enantiomer. |

| Asymmetric Meisenheimer Rearrangement | Stereospecific rearrangement of a chiral precursor. nih.gov | Control over the absolute configuration of the tertiary alcohol. |

| Substrate-Controlled Rearrangement | Diastereoselective reaction directed by existing stereocenters. researchgate.net | High diastereomeric excess (de). |

| Organocatalytic Synthesis | Use of small chiral organic molecules as catalysts. pnas.org | Access to specific enantiomers. |

Biological Roles and Mechanistic Investigations of 7 Octen 1 Ol, 7 Methyl 3 Methylene

Role as Semiochemicals and Pheromone Components

Semiochemicals are chemical substances that carry information between organisms. 7-Octen-1-ol, 7-methyl-3-methylene- and its derivatives have been identified as crucial components in the chemical communication systems of certain insect species, primarily functioning as pheromones.

Research has identified derivatives of 7-Octen-1-ol, 7-methyl-3-methylene- as key components of the sex pheromone of the San Jose scale (Quadraspidiotus perniciosus), a significant pest of numerous fruit trees. t3db.caresearchgate.net Specifically, the propanoate ester, 7-methyl-3-methylene-7-octen-1-yl propanoate, has been synthesized and confirmed as a primary component of the female-produced sex pheromone that attracts males. google.comresearchgate.net Further studies have also proposed 7-methyl-3-methylene-7-octenyl acetate (B1210297) as another biologically active component of the San Jose scale's pheromone blend. senasica.gob.mx

The following table summarizes the identified pheromone components related to 7-Octen-1-ol, 7-methyl-3-methylene- in the San Jose scale:

| Compound Name | Insect Species | Pheromone Type |

| 7-methyl-3-methylene-7-octen-1-yl propanoate | San Jose Scale | Sex Pheromone |

| 7-methyl-3-methylene-7-octenyl acetate | San Jose Scale | Sex Pheromone |

In contrast, investigations into the pheromone system of the papaya borer, more accurately known as the papaya fruit fly (Toxotrypana curvicauda), have revealed a different class of chemical compounds. agribegri.com The male-produced pheromone that mediates attraction in this species was identified as 2-methyl-6-vinylpyrazine. agribegri.com Therefore, 7-Octen-1-ol, 7-methyl-3-methylene- or its derivatives have not been identified as pheromone components for the papaya borer.

The derivatives of 7-Octen-1-ol, 7-methyl-3-methylene- elicit specific and potent behavioral responses in the male San Jose scale. The propanoate derivative, 7-methyl-3-methylene-7-octen-1-yl propanoate, produces a strong stimulating and attractive reaction in males of the species. researchgate.net This attraction is a critical component of the insect's mating behavior, and synthetic versions of this pheromone are utilized in pest management strategies to monitor and trap male San Jose scales. researchgate.netcapes.gov.br The high specificity of this chemical signal ensures that it primarily attracts the target pest. capes.gov.br

The behavioral responses are summarized in the table below:

| Compound | Insect Species | Behavioral Response |

| 7-methyl-3-methylene-7-octen-1-yl propanoate | San Jose Scale (Male) | Strong stimulation and attraction |

Biosynthetic Pathways and Enzymatic Mechanisms

The formation of 7-Octen-1-ol, 7-methyl-3-methylene- involves enzymatic processes characteristic of terpenoid biosynthesis, specifically the pathway for irregular monoterpenes.

7-Octen-1-ol, 7-methyl-3-methylene- is classified as an irregular monoterpene. Unlike regular monoterpenes which are formed by the head-to-tail condensation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), irregular monoterpenes are typically formed from the condensation of two DMAPP molecules. nih.govrussellipm.com The biosynthesis of the carbon skeleton of this compound is believed to follow this "head-to-middle" condensation pattern. russellipm.com This initial step forms an intermediate, lavandulyl diphosphate (LPP), which can then be further modified by other enzymes to produce a variety of irregular monoterpenes, including the precursor to 7-Octen-1-ol, 7-methyl-3-methylene-. nih.govrussellipm.com

The biosynthesis of terpenoid pheromones is a highly regulated process involving specific enzymes encoded by particular genes. While the precise enzymatic pathway for 7-Octen-1-ol, 7-methyl-3-methylene- has not been fully elucidated in the San Jose scale, parallels can be drawn from related systems.

Geranylgeranyl Diphosphate Synthase (GPPS): In some insects, such as bark beetles, Geranyl Diphosphate Synthase (GPPS) is a key enzyme in the de novo biosynthesis of regular monoterpene pheromones. eppo.int This enzyme catalyzes the formation of geranyl diphosphate, the precursor to regular monoterpenes. eppo.intontosight.ai However, for irregular monoterpenes like 7-Octen-1-ol, 7-methyl-3-methylene-, the key enzyme is likely a Lavandulyl Diphosphate Synthase (LPPS). nih.govrussellipm.com This enzyme, a type of cis-prenyl diphosphate synthase, specifically catalyzes the head-to-middle condensation of two DMAPP units to form LPP, the precursor for irregular monoterpenes. nih.govrussellipm.com The expression of the gene encoding LPPS would be critical for the production of this compound.

(+)-Neomenthol Dehydrogenase (ND): This enzyme is known to be involved in the metabolic pathways of p-menthane (B155814) monoterpenoids, such as menthol, in plants like mint. nih.gov It catalyzes the oxidation/reduction of (+)-neomenthol. nih.gov However, there is currently no scientific literature linking (+)-Neomenthol Dehydrogenase to the biosynthesis of 7-Octen-1-ol, 7-methyl-3-methylene- or other irregular monoterpenes.

The probable key enzymes are highlighted in the table below:

| Enzyme | Probable Role in Biosynthesis of 7-Octen-1-ol, 7-methyl-3-methylene- |

| Lavandulyl Diphosphate Synthase (LPPS) | Catalyzes the key "head-to-middle" condensation of two DMAPP molecules to form the irregular monoterpene precursor, lavandulyl diphosphate. |

| Geranylgeranyl Diphosphate Synthase (GPPS) | Involved in regular monoterpene biosynthesis in other insects; less likely to be directly involved in the formation of the initial irregular carbon skeleton. |

| (+)-Neomenthol Dehydrogenase (ND) | No current evidence supports its involvement in the biosynthesis of this compound. |

Interactions with Biological Systems (General Mechanistic Studies)

The primary documented interaction of 7-Octen-1-ol, 7-methyl-3-methylene- and its derivatives with biological systems is in the context of chemical communication as a semiochemical. The propanoate and acetate derivatives act as highly specific ligands for olfactory receptors in the antennae of male San Jose scales, triggering a nerve impulse that leads to a behavioral response.

Beyond this function as a precursor to a pheromone, there is a lack of specific mechanistic studies on the broader interactions of 7-Octen-1-ol, 7-methyl-3-methylene- with other biological systems or pathways.

Olfactory Receptor Interactions (Mechanism based on analog studies)

The chemical structure of 7-Octen-1-ol, 7-methyl-3-methylene-, a volatile organic compound, suggests its potential to interact with olfactory receptors. nih.govnist.gov The perception of odor is initiated by the binding of volatile molecules to specific olfactory receptors (ORs) located on the surface of olfactory sensory neurons. The vast diversity of terpenoid structures corresponds to a wide range of olfactory perceptions. researchgate.net

Studies on various terpene alcohols have demonstrated their ability to activate specific olfactory receptors. For instance, the well-known aromatic compound Sandalore has been shown to activate OR2AT4, an olfactory receptor expressed in human skin, which can influence cellular processes like hair growth. nih.gov Similarly, β-ionone activates OR51E2, another olfactory receptor found in the skin, stimulating melanin (B1238610) synthesis. nih.gov

The interaction between a terpene alcohol and an olfactory receptor is highly specific, often depending on the molecule's shape, size, and functional groups. Enantiomers of the same compound, which are mirror images of each other, can elicit different olfactory responses, indicating the chiral selectivity of some olfactory receptors. escholarship.org For example, the enantiomers of carvone (B1668592) are perceived as spearmint and caraway, highlighting this principle. While specific ORs that may be activated by 7-Octen-1-ol, 7-methyl-3-methylene- have not yet been identified, it is plausible that this compound interacts with a unique subset of ORs, contributing to a specific odor profile and potentially triggering downstream physiological responses. Research on other terpene alcohols has also shown that their presence can modulate the perception of other aromatic compounds in a mixture, either by enhancing or masking certain notes. researchgate.netnih.gov

It's also noteworthy that olfactory receptors are not exclusively found in the nasal cavity. They have been identified in various non-olfactory tissues, including the skin, heart, and gut, where they are involved in diverse physiological functions beyond odor perception. nih.gov

Table 1: Examples of Terpene Alcohols and their Olfactory Receptor Interactions

| Terpene Alcohol/Analog | Olfactory Receptor | Tissue Expression | Reported Effect of Activation |

| Sandalore | OR2AT4 | Human Skin, Hair Follicles | Suppression of apoptosis, extended hair growth. nih.gov |

| β-ionone | OR51E2 | Human Skin | Stimulation of melanin synthesis. nih.gov |

| Cyclohexyl salicylate | OR2A4/7 | Human Skin | No specific physiological effect reported. nih.gov |

| Isononyl alcohol | OR51B5 | Human Skin | No specific physiological effect reported. nih.gov |

Modulation of Biochemical Pathways via Signaling (Mechanism based on analog studies)

Terpenoids, including terpene alcohols, are recognized for their capacity to modulate various intracellular signaling pathways, thereby influencing a wide range of cellular functions. nih.govresearchgate.net These compounds can exert their effects through interactions with cellular receptors and downstream signaling cascades.

One significant area of investigation is the role of terpenoids as phytoestrogens. nih.gov Some terpenes and their derivatives have been shown to bind to estrogen receptors and modulate estrogenic signaling pathways. nih.gov The mechanisms of this interaction can be complex, sometimes involving bidirectional or unidirectional signaling. nih.gov While the estrogenic potential of 7-Octen-1-ol, 7-methyl-3-methylene- has not been studied, this remains a plausible area for future investigation given the activities of other members of the terpenoid class.

Furthermore, terpenoids have been extensively studied for their influence on inflammatory and stress-response pathways. For example, artemisinin, a sesquiterpene lactone, has been demonstrated to inhibit the expression of genes involved in the NF-κB (Nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways, both of which are central to the inflammatory process. mdpi.com Some derivatives of (R)-(+)-limonene have been shown to decrease the production of the pro-inflammatory cytokine IL-6 in normal colon cells. tandfonline.com Conversely, certain derivatives of (−)-α-pinene were found to induce IL-6 production. tandfonline.comresearchgate.net These findings underscore the structural specificity of these interactions.

The biosynthesis of terpenoids themselves occurs through two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. numberanalytics.comnumberanalytics.com These pathways produce the universal isoprene (B109036) precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com The regulation of these pathways is complex and can be influenced by various internal and external stimuli.

Table 2: Examples of Terpenoids and their Effects on Biochemical Pathways

| Terpenoid/Analog | Pathway/Target | Cellular/Physiological Effect |

| Artemisinin | NF-κB and MAPK signaling | Inhibition of inflammatory gene expression. mdpi.com |

| (R)-(+)-limonene derivatives | IL-6 production | Decreased production in normal colon cells. tandfonline.com |

| (−)-α-pinene derivatives | IL-6 production | Increased production in normal colon cells. tandfonline.comresearchgate.net |

| Cannabinoids | Endocannabinoid system (CB1/CB2 receptors) | Modulation of inflammation and other biological processes. mdpi.com |

Enzyme and Protein Activity Modulation (Mechanism based on analog studies)

The interaction of terpene alcohols with enzymes and other proteins represents a key mechanism through which they exert their biological effects. These interactions can lead to either inhibition or enhancement of protein function.

A notable example of enzyme inhibition by terpene alcohols is the disruption of sphingolipid biosynthesis. The terpene alcohols geranyllinalool, phytol, and farnesol (B120207) have been identified as inhibitors of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo sphingolipid synthesis pathway. nih.gov This inhibition can have significant consequences for cell growth, signaling, and membrane structure.

Furthermore, some terpenoids are known to interact with the cytochrome P450 enzyme system, a superfamily of enzymes involved in the metabolism of a wide variety of endogenous and exogenous compounds. wikipedia.orgwikipedia.org For instance, safrole, a phenylpropanoid, can form a complex with cytochrome P450, leading to competitive inhibition and a reduction in its metabolic activity. wikipedia.org

The antifungal and antibacterial properties of many terpene alcohols are also attributed to their ability to interfere with essential microbial enzymes and proteins. For example, thymol (B1683141) and azadirachtin (B1665905) exhibit antifungal activity by disrupting cell membranes and inhibiting chitin (B13524) synthesis, respectively. mdpi.com Other terpene alcohols, such as (-)-myrtenol (B191924) and (-)-cis-verbenol, have demonstrated fungicidal activity and membrane-protective properties. researchgate.net The bioactivity of terpene alcohols against tumor cells has also been observed to be greater than that of their hydrocarbon or ketone analogs. nih.gov

Table 3: Examples of Terpene Alcohols and their Effects on Enzyme and Protein Activity

| Terpene Alcohol/Analog | Enzyme/Protein Target | Observed Effect |

| Geranyllinalool, Phytol, Farnesol | Serine palmitoyltransferase (SPT) | Inhibition of sphingolipid biosynthesis. nih.gov |

| Safrole (analogous compound) | Cytochrome P450 | Competitive inhibition. wikipedia.org |

| (-)-Myrtenol | Fungal enzymes/proteins | Fungicidal activity. researchgate.net |

| (-)-cis-Verbenol | Cellular membranes | Membrane-protective activity. researchgate.net |

| Thymol (phenolic terpene) | Fungal cell membranes | Disruption of membrane integrity. mdpi.com |

Advanced Analytical and Spectroscopic Characterization of 7 Octen 1 Ol, 7 Methyl 3 Methylene

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and quantifying 7-Octen-1-ol, 7-methyl-3-methylene- from various matrices. Gas and liquid chromatography are the principal techniques employed for this purpose.

Gas Chromatography (GC) and Retention Index Studies (e.g., Kovats Retention Index)

Gas chromatography is highly effective for the analysis of volatile compounds like 7-Octen-1-ol, 7-methyl-3-methylene-. A key parameter for its identification in GC is the Kovats Retention Index (RI), which normalizes retention times relative to a series of n-alkane standards. This index is more consistent between different laboratories and analytical systems than retention time alone. iipseries.org

The RI value is dependent on the type of GC column (stationary phase) used. For 7-Octen-1-ol, 7-methyl-3-methylene- (also referred to as 7-Methyl-3-methylene-6-octen-1-ol), a Kovats Retention Index has been reported on a polar Carbowax 20M column. nist.gov The use of different stationary phases, such as non-polar (e.g., DB-5) and polar (e.g., Carbowax) columns, provides complementary information that aids in the unambiguous identification of the compound in complex mixtures like essential oils. pherobase.com

Table 1: Reported Kovats Retention Index for 7-Octen-1-ol, 7-methyl-3-methylene-

| Stationary Phase | Reported Kovats RI |

| Carbowax 20M (polar) | 1800 |

Data sourced from NIST Chemistry WebBook for synonym 6-Octen-1-ol, 7-methyl-3-methylene-. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Profiling

GC coupled with Mass Spectrometry (GC-MS) is the definitive technique for the identification of 7-Octen-1-ol, 7-methyl-3-methylene-. As the separated compound elutes from the GC column, it is ionized (typically by electron ionization, EI), and the resulting fragments are analyzed by the mass spectrometer. The resulting mass spectrum serves as a molecular fingerprint. The NIST Chemistry WebBook provides mass spectral data for the compound, which is crucial for its identification. nist.govnist.gov

The fragmentation pattern is characteristic of the molecule's structure. Key fragments for 7-Octen-1-ol, 7-methyl-3-methylene- (molecular weight: 154.25 g/mol ) would arise from cleavages at the C-C bonds adjacent to the hydroxyl group, the double bonds, and the tertiary carbon, leading to a unique pattern of mass-to-charge (m/z) ratios. nist.gov

In complex samples such as essential oils, target compounds often co-elute with other structurally similar molecules, leading to overlapping chromatographic peaks. Advanced instrumentation, such as Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOFMS), offers high-speed data acquisition and superior mass resolution. These features enable the use of sophisticated deconvolution algorithms to mathematically separate the mass spectra of individual components from a single, unresolved peak. This allows for more accurate identification and quantification of compounds like 7-Octen-1-ol, 7-methyl-3-methylene- even when they are not perfectly separated chromatographically.

Spectroscopic Elucidation of Molecular Structure

While chromatography separates and detects the compound, spectroscopy provides the detailed information required to confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

¹H NMR: The proton NMR spectrum would show distinct signals for the different types of protons. Key expected signals include those for the two vinylic protons of the terminal methylene (B1212753) group (=CH₂), the single vinylic proton of the internal double bond, the methylene protons adjacent to the hydroxyl group (-CH₂OH), and the two methyl groups, which would likely appear as singlets.

¹³C NMR: The carbon NMR spectrum would confirm the presence of ten carbon atoms. Distinct signals would be expected for the two sp² carbons of the terminal methylene group, the two sp² carbons of the internal double bond, the sp³ carbon bearing the hydroxyl group, and the two methyl carbons. The specific chemical shifts provide evidence for the connectivity of the carbon skeleton.

Mass Spectrometry (MS) and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. In the analysis of 7-Octen-1-ol, 7-methyl-3-methylene-, electron ionization (EI) is a commonly employed method to generate ions. The resulting mass spectrum displays the molecular ion peak and a series of fragment ions, which provide a unique fingerprint for the compound's structure.

The fragmentation of the molecular ion occurs at predictable locations, primarily driven by the stability of the resulting carbocations and neutral radicals. uni-saarland.de For alcohols, fragmentation often involves the cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage) and dehydration. libretexts.org The analysis of these fragmentation patterns is crucial for the structural elucidation of the compound.

In a typical mass spectrum of an aliphatic alcohol, the molecular ion peak may be present, though sometimes with low intensity. libretexts.org The fragmentation pattern would likely show clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH2 groups. libretexts.org The interpretation of these fragments allows for the confident identification of the compound. drugbank.comdrugbank.comyoutube.com

Table 1: Predicted Mass Spectrometry Fragmentation for 7-Octen-1-ol, 7-methyl-3-methylene-

| m/z (mass-to-charge ratio) | Possible Fragment Ion/Loss | Significance |

| 154 | [M]+ (Molecular Ion) | Indicates the molecular weight of the compound. |

| 139 | [M-CH3]+ | Loss of a methyl group. |

| 136 | [M-H2O]+ | Loss of water (dehydration), a common fragmentation for alcohols. |

| 121 | [M-H2O-CH3]+ | Subsequent loss of a methyl group after dehydration. |

| 69 | [C5H9]+ | A common fragment in terpene-like structures. |

| 41 | [C3H5]+ | Allylic carbocation, a stable and therefore common fragment. |

This table is a predictive representation based on common fragmentation patterns of similar molecules and is for illustrative purposes.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., D-ATR, Vapor Phase IR)

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. smolecule.com For 7-Octen-1-ol, 7-methyl-3-methylene-, the IR spectrum will exhibit characteristic absorption bands corresponding to its alcohol and alkene functionalities.

The most prominent feature in the IR spectrum of an alcohol is the strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration. libretexts.orglibretexts.org The broadness of this peak is a result of hydrogen bonding between alcohol molecules. In a dilute solution or in the vapor phase, where hydrogen bonding is minimized, this band becomes sharper and appears at a higher frequency (around 3600 cm⁻¹). libretexts.orgnist.gov

Another key absorption for the alcohol group is the C-O stretching vibration, which appears as a strong band in the range of 1000-1260 cm⁻¹. libretexts.orgyoutube.com The exact position can give clues about the substitution of the carbon atom bonded to the hydroxyl group.

The presence of the alkene groups (C=C) in 7-Octen-1-ol, 7-methyl-3-methylene- will be indicated by C=C stretching vibrations around 1640-1680 cm⁻¹ and =C-H stretching vibrations just above 3000 cm⁻¹. The methylene group (=CH2) will also have a characteristic =C-H bending vibration around 890 cm⁻¹.

Vapor phase IR spectroscopy can be particularly useful for analyzing volatile compounds like 7-Octen-1-ol, 7-methyl-3-methylene-, as it provides a spectrum of the isolated molecule without intermolecular interactions like hydrogen bonding. nist.gov This can lead to sharper and more defined spectral features.

Table 2: Characteristic Infrared Absorption Frequencies for 7-Octen-1-ol, 7-methyl-3-methylene-

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretching (Hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| Alcohol (O-H) | Stretching (Free) | ~3600 | Sharp |

| Alkene (=C-H) | Stretching | >3000 | Medium |

| Alkane (C-H) | Stretching | <3000 | Strong |

| Alkene (C=C) | Stretching | 1640 - 1680 | Medium |

| Alcohol (C-O) | Stretching | 1000 - 1260 | Strong |

| Methylene (=C-H) | Bending | ~890 | Medium |

Methodological Advancements in Volatile Organic Compound Analysis

The accurate analysis of volatile organic compounds (VOCs) like 7-Octen-1-ol, 7-methyl-3-methylene- often requires sophisticated extraction and concentration techniques prior to chromatographic and spectroscopic analysis. nih.gov

Dynamic Headspace Extraction and Trapping Methodologies

Dynamic headspace (DHS) is a powerful technique for the extraction of volatile and semi-volatile compounds from a sample matrix. chromatographyonline.comgcms.cz In DHS, an inert gas is passed through the headspace above the sample, continuously carrying the volatile analytes to a sorbent trap. chromatographyonline.comgerstelus.com This non-equilibrium technique allows for a more exhaustive extraction and therefore lower detection limits compared to static headspace methods. gerstelus.com

The choice of sorbent material in the trap is critical and is selected based on the volatility and polarity of the target analytes. For a broad range of compounds, multi-bed sorbent tubes may be employed. gerstelus.com After trapping, the analytes are thermally desorbed and transferred to a gas chromatograph for separation and analysis. The "full evaporation technique" (FET) is a variation of DHS where a small amount of the sample is completely vaporized, ensuring the transfer of all volatile and even some semi-volatile components to the analyzer. gcms.czlabrulez.com

Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE)

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and widely used sample preparation technique. estanalytical.comsigmaaldrich.com It utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample's headspace (HS-SPME) or directly immersed in a liquid sample, where analytes partition onto the fiber coating. sigmaaldrich.com After a set extraction time, the fiber is retracted and inserted into the heated injection port of a gas chromatograph, where the analytes are desorbed for analysis. sigmaaldrich.com SPME is valued for its simplicity, speed, and minimal solvent usage. spectroscopyonline.com

Stir Bar Sorptive Extraction (SBSE) is another sorptive extraction technique that offers a higher phase volume of the extraction medium (typically polydimethylsiloxane, PDMS) coated onto a magnetic stir bar. chromatographyonline.comacs.org This larger volume allows for a greater extraction capacity and potentially lower detection limits compared to SPME. youtube.com The stir bar is placed in the sample and stirred for a defined period to allow for the partitioning of analytes into the PDMS phase. rsc.org Similar to SPME, the analytes are then typically thermally desorbed for GC analysis. nih.gov For more polar compounds, variations like using ethylene (B1197577) glycol-modified silicone-coated stir bars have been developed to enhance extraction efficiency. youtube.com

Optimization of Extraction and Detection Parameters

To achieve the best analytical results, the parameters for extraction and detection must be carefully optimized. For headspace techniques like DHS and SPME, key parameters include:

Extraction Temperature and Time: Higher temperatures generally increase the vapor pressure of analytes, leading to faster extraction, but can also lead to the degradation of thermally labile compounds. frontiersin.orgmdpi.com The extraction time needs to be sufficient to allow for equilibrium or near-equilibrium to be reached for quantitative analysis. frontiersin.orgresearchgate.net

Sample Matrix Effects: The addition of salt (salting out) can increase the ionic strength of an aqueous sample, reducing the solubility of organic analytes and driving them into the headspace, thereby improving extraction efficiency for some compounds. mdpi.comnih.govfrontiersin.org

Fiber/Sorbent Selection (for SPME/DHS): The choice of the coating material is crucial and depends on the polarity and volatility of the target analytes. nih.govmdpi.com For instance, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used for a broad range of volatile compounds. nih.govfrontiersin.org

Desorption Conditions: The temperature and time for thermal desorption must be sufficient to ensure the complete transfer of analytes from the fiber or trap to the GC column without causing thermal degradation. frontiersin.org

Response surface methodology (RSM) is a statistical approach often used to systematically optimize these multiple parameters to find the most effective extraction conditions. frontiersin.orgresearchgate.netnih.govresearchgate.net

Computational Chemistry and Theoretical Studies of 7 Octen 1 Ol, 7 Methyl 3 Methylene

Quantum Chemical Calculations for Structural and Electronic Properties

At the heart of understanding any chemical compound lies the intricate dance of its electrons and nuclei. Quantum chemical calculations provide a window into this subatomic world, allowing for the prediction of a molecule's geometry, stability, and spectral characteristics with remarkable accuracy.

Density Functional Theory (DFT) Simulations for Spectral Data Cross-Validation

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a pragmatic balance between accuracy and computational demand. For a molecule such as 7-Octen-1-ol, 7-methyl-3-methylene-, DFT simulations are instrumental in predicting its spectroscopic signatures, which are crucial for its identification and characterization. These theoretical spectra can be cross-validated with experimental data from techniques like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR), providing a powerful tool for structural confirmation.

While specific, peer-reviewed DFT simulation data for 7-Octen-1-ol, 7-methyl-3-methylene- is not yet prevalent in the scientific literature, the application of this methodology is well-established for similar unsaturated alcohols. figshare.comrsc.org Such studies typically involve optimizing the molecule's three-dimensional structure to its lowest energy state and then calculating its vibrational frequencies and NMR chemical shifts. The choice of the DFT functional and basis set is critical for the accuracy of these predictions. figshare.com

Table 1: Illustrative Comparison of DFT-Calculated and Experimental Spectral Data for a Generic Unsaturated Terpene Alcohol This table is for illustrative purposes to demonstrate the principle of DFT in spectral analysis and does not represent actual data for 7-Octen-1-ol, 7-methyl-3-methylene-.

| Spectral Property | Predicted DFT Value (Illustrative) | Typical Experimental Range |

|---|---|---|

| IR Frequency (O-H Stretch) | 3645 cm⁻¹ | 3600-3650 cm⁻¹ (non-hydrogen bonded) |

| IR Frequency (C=C Stretch) | 1660 cm⁻¹ | 1640-1680 cm⁻¹ |

| ¹H-NMR Chemical Shift (CH₂-OH) | 3.7 ppm | 3.5-4.5 ppm |

| ¹³C-NMR Chemical Shift (C-OH) | 63 ppm | 60-68 ppm |

Molecular Dynamics Simulations for Biological Interactions

Moving from a static to a dynamic picture, molecular dynamics (MD) simulations allow scientists to observe the behavior of molecules over time. This is particularly valuable for understanding how a compound like 7-Octen-1-ol, 7-methyl-3-methylene- might interact with biological targets such as receptors and enzymes.

Ligand-Receptor Binding Mechanism Elucidation (drawing from analog studies)

In the absence of direct experimental data for 7-Octen-1-ol, 7-methyl-3-methylene-, researchers can draw valuable inferences from computational studies of its structural analogs, such as the well-known terpene alcohols geraniol (B1671447) and citronellol (B86348). ui.ac.idresearchgate.net These compounds have been the subject of molecular docking and MD simulations to unravel their binding mechanisms with various biological receptors.

For instance, studies on the interaction of citronellol and geraniol derivatives with Pim1 kinase, a protein associated with certain cancers, have revealed that these molecules can comfortably fit within the enzyme's active site. ui.ac.idresearchgate.net The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. ui.ac.id The structural similarities suggest that 7-Octen-1-ol, 7-methyl-3-methylene-, with its characteristic hydroxyl group and flexible carbon chain, could engage with biological receptors in a comparable manner. The hydroxyl moiety can serve as both a hydrogen bond donor and acceptor, while the nonpolar backbone can form significant van der Waals interactions.

MD simulations of these analog-receptor complexes provide deeper insights into the stability of the binding and any conformational adjustments in both the ligand and the receptor. nih.govrsc.org

Table 2: Exemplary Binding Affinities of Analogous Terpene Alcohols with a Target Receptor from Published Research

| Ligand | Target Receptor | Docking Score (Rerank Score in kJ/mol) | Key Interacting Residues |

|---|---|---|---|

| Citronellol | Pim1 Kinase | -160.5 | LYS67, ASP186 |

| Geraniol | Pim1 Kinase | -155.8 | LYS67, ASP186 |

| Citronellyl Acetate (B1210297) | Pim1 Kinase | -175.2 | LYS67, GLU121 |

Source: Adapted from studies on Pim1 kinase inhibitors. ui.ac.idresearchgate.net

Chemoinformatics Approaches for Structure-Activity Relationship Studies (general)

Chemoinformatics bridges the gap between chemical information and computational science, enabling the development of models that can predict the properties and biological activities of molecules from their structure. protoqsar.comnih.gov This is particularly relevant for compounds like 7-Octen-1-ol, 7-methyl-3-methylene-, which may possess interesting fragrance properties.

Quantitative Structure-Activity Relationship (QSAR) models are a key tool in chemoinformatics. For fragrance molecules, QSAR can be used to predict odor characteristics based on a molecule's structural features. mdpi.comencyclopedia.pub This is achieved by identifying molecular descriptors—numerical representations of a molecule's properties—that correlate with specific scents.

For fragrance compounds, important descriptors often relate to the molecule's size, shape, polarity, and volatility. By building QSAR models from a diverse set of known fragrance molecules, it is possible to predict the potential olfactory profile of a new compound like 7-Octen-1-ol, 7-methyl-3-methylene-. mdpi.com

Table 3: Key Molecular Descriptors in QSAR for Fragrance Science

| Descriptor Category | Example Descriptors | Relevance to Olfactory Perception |

|---|---|---|

| Constitutional | Molecular Weight, Number of Carbon Atoms | Influences volatility and the overall size of the molecule. |

| Topological | Kappa Shape Indices, Balaban J Index | Describes the shape, branching, and connectivity of the molecule, which are critical for receptor fit. mdpi.comencyclopedia.pub |

| Geometrical | Molecular Surface Area, Molecular Volume | Relates to the steric interactions with olfactory receptors. |

| Physicochemical | LogP (hydrophobicity), Polar Surface Area (PSA) | Affects the transport of the molecule to the olfactory receptors and its interaction with the binding site. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Describes the electronic distribution and potential for polar interactions. |

Occurrence and Ecological Significance of 7 Octen 1 Ol, 7 Methyl 3 Methylene

Natural Occurrence in Flora

The presence of 7-Octen-1-ol, 7-methyl-3-methylene- in the volatile organic compound (VOC) profiles of plants is not as extensively documented as that of other, more common monoterpenoids. However, analyses of the essential oils and floral scents of numerous plant species have identified a wide array of structurally related compounds, suggesting the potential for its occurrence.

Variations in Concentration Across Plant Development Stages

The emission of volatile organic compounds by plants is a dynamic process, with concentrations often varying significantly across different developmental stages. frontiersin.orgchesci.com For many flowering plants, the variety and quantity of floral scent compounds increase as the flower develops, typically reaching a peak at the full-opening stage. researchgate.netnih.gov For instance, in some plant species, terpenoid concentrations are highest during the early stages of berry development, potentially serving as precursors for other compounds. frontiersin.org While this general principle of developmental variation in VOCs is well-established, specific data on the concentration changes of 7-Octen-1-ol, 7-methyl-3-methylene- throughout the lifecycle of any particular plant is not currently available in the scientific literature.

Presence in Faunal Secretions and Pheromones

While the direct detection of 7-Octen-1-ol, 7-methyl-3-methylene- in floral scents is limited, its significance in the animal kingdom, particularly among insects, is more clearly defined through its derivatives.

Identification in Insect Pheromonal Glands

A propanoate ester of the target alcohol, 7-methyl-3-methylene-7-octen-1-yl propanoate, has been identified as a component of the sex pheromone of the San Jose scale, Quadraspidiotus perniciosus. researchgate.netresearchgate.net This compound produces a strong stimulating reaction in male San Jose scales and is considered a key component of the insect's sex pheromone extract. mdpi.com The synthesis of this pheromone component involves the acylation of 7-Octen-1-ol, 7-methyl-3-methylene-. mdpi.com

Table 2: Pheromonal Compound Derived from 7-Octen-1-ol, 7-methyl-3-methylene-

| Insect Species | Pheromonal Compound | Reference |

| San Jose Scale (Quadraspidiotus perniciosus) | 7-methyl-3-methylene-7-octen-1-yl propanoate | researchgate.netresearchgate.net |

Ecological Implications of Biosynthesis and Emission

The production and release of volatile compounds like 7-Octen-1-ol, 7-methyl-3-methylene- have profound implications for a plant's interactions with its environment, influencing relationships with both beneficial and antagonistic organisms.

Role in Plant-Pollinator or Plant-Herbivore Interactions

The ecological role of monoterpenols and their derivatives is multifaceted, often acting as attractants for pollinators or as defense compounds against herbivores. numberanalytics.comfrontiersin.orgunn.edu.ng Acyclic monoterpenes, in particular, are known to be involved in mediating differential pollinator visitation. nih.gov

Given that 7-methyl-3-methylene-7-octen-1-yl propanoate is a sex pheromone for the herbivorous San Jose scale, it is highly probable that its precursor, 7-Octen-1-ol, 7-methyl-3-methylene-, plays a crucial role in the plant-herbivore interaction involving this insect. Plants can produce compounds that are either directly toxic or repellent to herbivores, or that act as precursors to semiochemicals used by the herbivores themselves. oclc.orgtechscience.comnih.gov In this context, the plant's production of 7-Octen-1-ol, 7-methyl-3-methylene- could be a key step in a complex ecological relationship, where the herbivore has evolved to utilize a plant-derived compound for its own reproductive purposes. The synthesis of the pheromone component from the plant-produced alcohol highlights a sophisticated interplay between plant chemistry and insect evolution.

Contribution to Overall Flavor and Aroma Profiles in Natural Products

Extensive research and analysis of scientific literature have been conducted to determine the occurrence and contribution of the chemical compound 7-Octen-1-ol, 7-methyl-3-methylene- to the flavor and aroma profiles of natural products. Despite comprehensive searches of chemical databases and studies on the volatile compounds of various plants, including hops (Humulus lupulus), Lippia alba, Cymbopogon species (lemongrass), and elderflower (Sambucus nigra), no documented evidence was found to confirm the natural occurrence of this specific compound or its role as a contributor to their characteristic scents and tastes.

Scientific analyses of the essential oils and volatile fractions of these and other plants have identified a wide array of terpenoids and other organic compounds that are responsible for their unique aromas and flavors. These include well-known constituents such as myrcene, linalool, geraniol (B1671447), and various esters and aldehydes. However, 7-Octen-1-ol, 7-methyl-3-methylene- is not listed among the identified components in the available literature concerning natural product chemistry.

While the propanoate ester of 7-Octen-1-ol, 7-methyl-3-methylene- has been identified as a pheromone involved in insect communication, the alcohol form of the molecule has not been reported as a component of flavor or aroma in the natural world.

Future Research Directions and Emerging Paradigms for 7 Octen 1 Ol, 7 Methyl 3 Methylene Research

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of 7-Octen-1-ol, 7-methyl-3-methylene- and its derivatives is crucial for their application in pest management. While methods exist, future research should focus on developing more efficient, selective, and sustainable synthetic strategies.

A known process for producing the propanoate ester involves the acylation of 7-Octen-1-ol, 7-methyl-3-methylene- with propionic anhydride (B1165640). goodfruit.com Another patented method describes the synthesis of the propanoate ester from 5-carbon building blocks, highlighting a potentially more efficient route. uky.edu However, some existing syntheses are noted to be uneconomical due to expensive reagents and challenging reaction conditions. goodfruit.com

Future research should explore novel catalytic methods, including asymmetric catalysis, to control the stereochemistry of the molecule, which can be critical for its biological activity. Chemoenzymatic and biocatalytic approaches could also offer more environmentally friendly and highly selective alternatives to traditional chemical synthesis. The development of continuous flow processes could also enhance the efficiency and scalability of production.

Table 1: Comparison of Synthetic Approaches for 7-Octen-1-ol, 7-methyl-3-methylene- and its Propanoate Ester

| Synthetic Approach | Advantages | Disadvantages | Future Research Focus |

| Traditional Chemical Synthesis | Established methods exist. | Can be uneconomical, may lack stereoselectivity, can use harsh reagents. | Development of more cost-effective and environmentally benign reagents and catalysts. |

| Catalytic Methods | Potential for high efficiency and selectivity. | Catalyst development can be complex and expensive. | Exploration of novel organometallic and asymmetric catalysts for stereocontrol. |

| Chemoenzymatic/Biocatalytic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability can be limiting factors. | Identification and engineering of robust enzymes for specific transformations. |

| Flow Chemistry | Improved safety, scalability, and efficiency. | Requires specialized equipment and process optimization. | Design and optimization of continuous flow reactors for the synthesis of this compound. |

Deeper Elucidation of Biological Signaling Pathways and Receptor Specificity

The propanoate of 7-Octen-1-ol, 7-methyl-3-methylene- is a key component of the San Jose scale sex pheromone. goodfruit.comgoogle.com While its function as an attractant is known, the specific molecular mechanisms underlying its perception and the subsequent behavioral response remain largely unexplored.

Future research should aim to identify and characterize the specific olfactory receptors (ORs) in the San-Jose scale that bind to this compound. This would involve techniques such as electroantennography (EAG) to screen for antennal responses, followed by functional expression of candidate ORs in heterologous systems (e.g., Xenopus oocytes or human embryonic kidney cells) to confirm their specificity.

Understanding the structure-activity relationship is also a critical area for investigation. A Chinese patent suggests that the spatial structure around the methyl substituent on carbon 3 may have a high degree of freedom, and certain structural modifications might have little influence on the pheromone activity. google.com Systematic synthesis and biological evaluation of analogues of 7-Octen-1-ol, 7-methyl-3-methylene- could provide valuable insights into the key structural features required for receptor binding and activation. This knowledge could lead to the design of more potent and selective agonists or antagonists for pest control.

Furthermore, investigating the downstream signaling cascade initiated by receptor activation, including the role of G-proteins and second messengers, will provide a more complete picture of how this chemical signal is transduced into a behavioral response.

Advanced Spectroscopic and In Silico Analysis for Conformational and Dynamic Studies

A detailed understanding of the three-dimensional structure and conformational dynamics of 7-Octen-1-ol, 7-methyl-3-methylene- is essential for comprehending its interaction with biological receptors. While basic spectral data are available, more advanced analytical techniques can provide deeper insights. nih.govnist.gov

Future research should employ advanced NMR spectroscopic techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, to determine the solution-state conformation of the molecule. This information is crucial for understanding its shape in a biologically relevant environment.

In silico approaches, such as molecular dynamics (MD) simulations and quantum mechanical (QM) calculations, can complement experimental studies by providing a dynamic view of the molecule's conformational landscape. nih.gov These computational methods can be used to explore the potential energy surface of the molecule, identify low-energy conformers, and analyze its flexibility. Docking studies of the identified conformers into homology-modeled structures of the target olfactory receptors could predict binding modes and rationalize structure-activity relationships. Such computational screening could accelerate the discovery of novel and more effective pheromone analogues. frontiersin.org

Table 2: Advanced Analytical and Computational Techniques for Structural Elucidation

| Technique | Information Gained | Future Research Application |

| Advanced NMR (e.g., NOESY) | Solution-state conformation and intermolecular interactions. | Determining the bioactive conformation of the pheromone. |

| Chiroptical Spectroscopy (e.g., VCD, ECD) | Absolute configuration of chiral centers. | Establishing the stereochemistry of biologically active isomers. |

| Molecular Dynamics (MD) Simulations | Conformational dynamics and flexibility in different environments. | Understanding how the molecule explores its conformational space to bind to a receptor. |

| Quantum Mechanical (QM) Calculations | Electronic structure, bond energies, and reaction mechanisms. | Predicting spectroscopic properties and reactivity to aid in synthesis design. |

| Molecular Docking | Prediction of binding modes and affinities to target receptors. | Virtual screening of potential pheromone analogues and antagonists. |

Applications in Chemical Ecology and Sustainable Pest Management Strategies (Academic Perspective)

The primary application of 7-Octen-1-ol, 7-methyl-3-methylene- propanoate is in the management of the San Jose scale, a significant pest of fruit trees. goodfruit.comgoogle.com The use of synthetic pheromones for mating disruption is a well-established and environmentally friendly pest control strategy. ucanr.edunih.govnih.gov

Future academic research should focus on optimizing the use of this compound in integrated pest management (IPM) programs. This includes studies on the optimal dispenser technology, release rates, and application timing to maximize disruption of the pest's reproductive cycle while minimizing non-target effects. Research conducted at Michigan State University has shown promise for using this pheromone in mating disruption for San Jose scale in apple and cherry orchards. goodfruit.com

Furthermore, investigating the potential for synergistic or antagonistic effects when this compound is used in combination with other semiochemicals or control agents could lead to more effective and robust pest management strategies. From an academic standpoint, studying the long-term evolutionary consequences of using synthetic pheromones, such as the potential for resistance development in the target pest population, is a critical area of research.

Finally, exploring the broader ecological role of 7-Octen-1-ol, 7-methyl-3-methylene- beyond its function as a sex pheromone could reveal new applications. For instance, it could be investigated for its potential as a kairomone for natural enemies of the San Jose scale, which could be exploited in conservation biological control programs.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for structural confirmation of 7-methyl-3-methylene-7-octen-1-ol?

- Methodology :

- Mass Spectrometry (MS) : Use electron ionization (EI) to analyze fragmentation patterns. Reference NIST spectral data (m/z peaks and relative intensities) for cross-validation .

- Gas Chromatography (GC) : Employ capillary columns with SE-30 or Carbowax 20M stationary phases. Retention indices (RI) under specific temperature programs (e.g., 70°C to 250°C) can aid identification .

- Nuclear Magnetic Resonance (NMR) : While direct NMR data is unavailable in the evidence, prioritize ¹H and ¹³C NMR to confirm double bond positions and hydroxyl group placement. Compare with structurally similar terpenoids.

Q. How should researchers handle and store 7-methyl-3-methylene-7-octen-1-ol to minimize degradation?

- Protocol :

- Light Sensitivity : Store in amber glassware or opaque containers to prevent photodegradation, as the compound may degrade under light exposure .

- Temperature : Keep at 2–8°C in sealed containers to avoid volatilization (boiling point: 110–112°C) .

- Reactivity : Avoid contact with strong oxidizers (e.g., peroxides) due to potential exothermic reactions .

Advanced Research Questions

Q. How can contradictions in chromatographic retention indices (RI) be resolved during compound characterization?

- Analysis :

- Column Variability : Differences in RI may arise from column type (e.g., SE-30 vs. DB-5). Standardize protocols using columns cited in literature (e.g., DB-5 MS with RI ≈ 1286 under specific conditions) .